![molecular formula C9H5F2NO2 B12861971 2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)
2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde
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Overview
Description
2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde is a heterocyclic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a difluoromethyl group attached to the benzoxazole ring, which is further substituted with a carboxaldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-aminophenol with a suitable difluoromethylating agent, followed by formylation to introduce the carboxaldehyde group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid.
Reduction: 2-(Difluoromethyl)benzo[d]oxazole-5-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carboxaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid
- 2-(Difluoromethyl)benzo[d]oxazol-4-amine
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde is unique due to the presence of both the difluoromethyl and carboxaldehyde groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances metabolic stability and lipophilicity, while the carboxaldehyde group provides a reactive site for covalent interactions with biological targets .
Properties
Molecular Formula |
C9H5F2NO2 |
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Molecular Weight |
197.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO2/c10-8(11)9-12-6-3-5(4-13)1-2-7(6)14-9/h1-4,8H |
InChI Key |
LBVZVRCVDTTYGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)C(F)F |
Origin of Product |
United States |
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